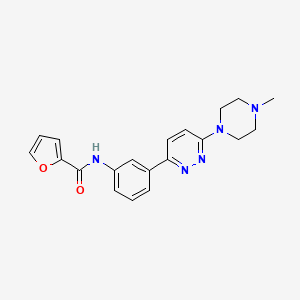

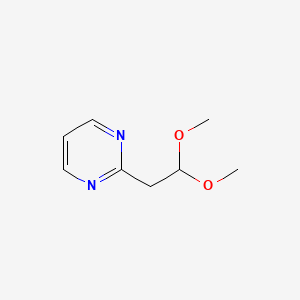

![molecular formula C9H17N3OS B2755981 3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1040004-58-7](/img/structure/B2755981.png)

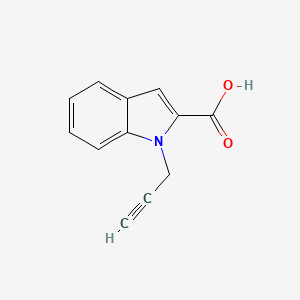

3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as 'MSOP' and is a derivative of the oxadiazole family of compounds.

Scientific Research Applications

Photochemical Synthesis of Fluorinated Compounds

A study by Buscemi et al. (2001) describes a photochemical methodology for synthesizing 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles, a process that may be related to the synthesis or functionalization of compounds similar to 3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine. The methodology leverages the photoreaction of 3-pentafluorobenzoylamino-4-methyl-1,2,5-oxadiazole in methanol in the presence of ammonia or primary/secondary aliphatic amines, producing derivatives through fragmentation and nucleophile capture mechanisms. This study highlights the versatility of photochemical reactions in synthesizing fluorinated heterocyclic compounds, which could be of interest in the development of new materials or pharmaceuticals (Buscemi et al., 2001).

Innovative Nanocatalyst for Heterocyclic Synthesis

Ghasemzadeh and Akhlaghinia (2017) introduced 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 as a magnetic nanocatalyst for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. This research exemplifies the use of nanotechnology in facilitating efficient and rapid synthesis of heterocyclic compounds, which might include or relate to the synthesis of compounds like 3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine. The nanocatalyst showcased excellent efficiency, offering an eco-friendly alternative to conventional methods (Ghasemzadeh & Akhlaghinia, 2017).

Antibacterial Activity of Amino-Heterocyclic Compounds

Hu et al. (2006) investigated the synthesis and antibacterial activity of amino-heterocyclic compounds coupled with oxime-ether groups, potentially including structures similar to 3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine. This study provides insights into the antibacterial potential of heterocyclic compounds, suggesting their applicability in developing new antimicrobial agents (Hu et al., 2006).

Synthesis of 1,3,4-Oxadiazole Derivatives

Ramazani and Rezaei (2010) developed a novel and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives. Their approach involves a Ugi-4CR/aza-Wittig sequence, suggesting a potential pathway for synthesizing compounds with structural similarities to 3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine. This study underscores the importance of innovative synthetic methodologies in creating diverse heterocyclic compounds with potential applications in various fields (Ramazani & Rezaei, 2010).

properties

IUPAC Name |

3-methylsulfanyl-1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3OS/c1-6(2)8-11-9(13-12-8)7(10)4-5-14-3/h6-7H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBJOCNGGLZWDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C(CCSC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

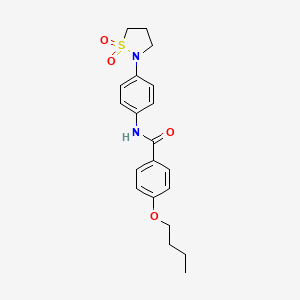

![3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2755907.png)

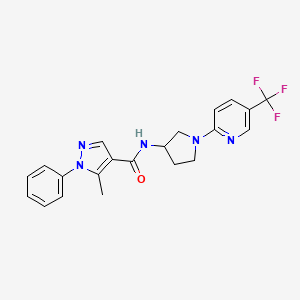

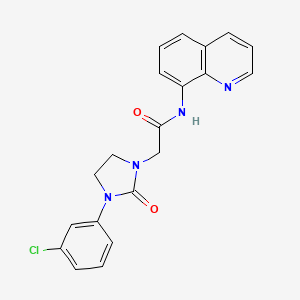

![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2755911.png)

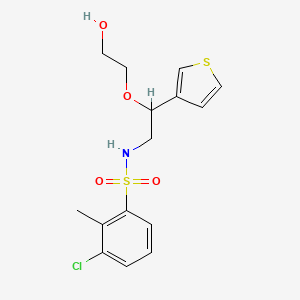

![4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2755916.png)

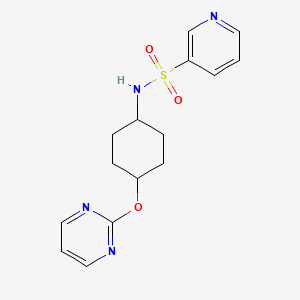

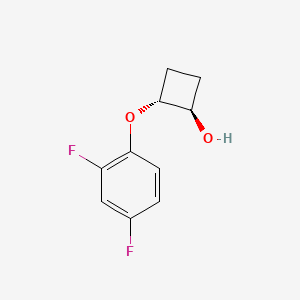

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2755921.png)